molecular formula C15H23NO3S B5188831 2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide

2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B5188831
M. Wt: 297.4 g/mol
InChI Key: SOIVNNZHOZKFPG-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and propan-2-yloxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as 3-(propan-2-yloxy)propylamine, under conditions that promote amide bond formation.

    Introduction of Functional Groups: The methoxy and methylsulfanyl groups are introduced through specific reactions that ensure their correct positioning on the benzene ring. This may involve the use of protecting groups and selective deprotection steps.

    Final Assembly: The final step involves the coupling of the functionalized benzamide with the propan-2-yloxy group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)benzamide: Lacks the propan-2-yloxy group, which may affect its biological activity and chemical reactivity.

    4-methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but lacks the benzamide core, leading to different properties and applications.

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its combination of functional groups and the benzamide core, which confer specific chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11(2)19-9-5-8-16-15(17)13-7-6-12(20-4)10-14(13)18-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIVNNZHOZKFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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